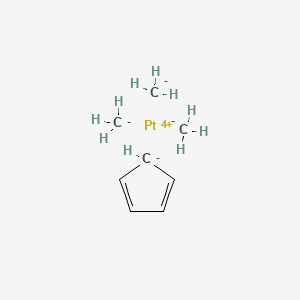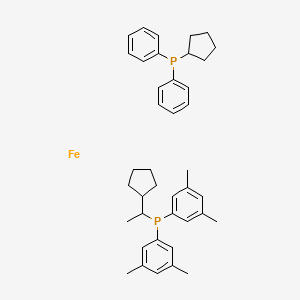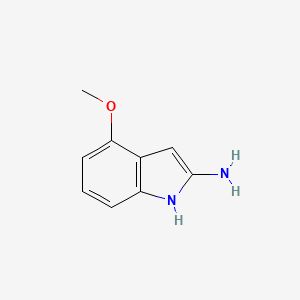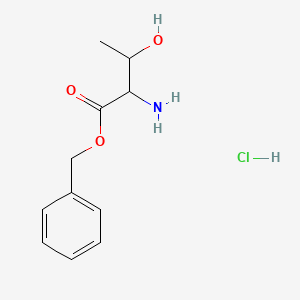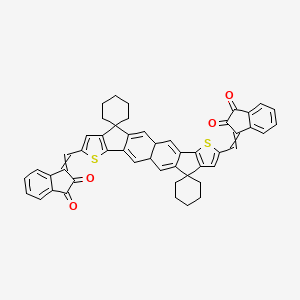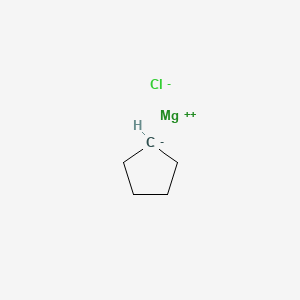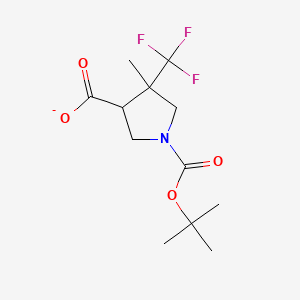
1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with methyl, trifluoromethyl, and tert-butyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of Substituents: Methyl and trifluoromethyl groups are introduced using specific reagents under controlled conditions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Piperidinedicarboxylic acid, 6-phenyl-, 1-(1,1-dimethylethyl) ester
- 1,2-Piperidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester
- 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 3-methyl ester
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 4-methyl-4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of trifluoromethyl and tert-butyl ester groups enhances its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C12H17F3NO4- |
|---|---|
Molecular Weight |
296.26 g/mol |
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-5-7(8(17)18)11(4,6-16)12(13,14)15/h7H,5-6H2,1-4H3,(H,17,18)/p-1 |
InChI Key |
VJHZYPGXOSVREB-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CN(CC1C(=O)[O-])C(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid](/img/structure/B13386103.png)
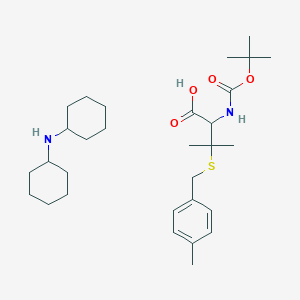
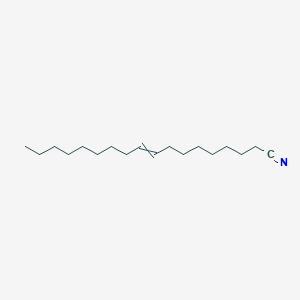

![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)
![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)
